molecular formula C10H14ClN3 B13854012 2-Chloro-4-(2-methylpiperidin-1-yl)pyrimidine

2-Chloro-4-(2-methylpiperidin-1-yl)pyrimidine

Cat. No.: B13854012
M. Wt: 211.69 g/mol
InChI Key: LUAHRJPTJJYPCT-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methylpiperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and a 2-methylpiperidin-1-yl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methylpiperidin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-methylpiperidine under suitable conditions. One common method involves heating the reactants in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the 4-position of the pyrimidine ring, displacing the chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methylpiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

2-Chloro-4-(2-methylpiperidin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral drugs.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methylpiperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The chlorine atom and the piperidine ring contribute to its binding affinity and selectivity towards molecular targets. The compound can interact with active sites of enzymes or receptors, leading to inhibition of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4-methylpiperidin-1-yl)pyrimidine
  • 2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine
  • 2-Chloro-4-(2-methylmorpholin-1-yl)pyrimidine

Uniqueness

2-Chloro-4-(2-methylpiperidin-1-yl)pyrimidine is unique due to the presence of the 2-methylpiperidine group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

2-chloro-4-(2-methylpiperidin-1-yl)pyrimidine

InChI

InChI=1S/C10H14ClN3/c1-8-4-2-3-7-14(8)9-5-6-12-10(11)13-9/h5-6,8H,2-4,7H2,1H3

InChI Key

LUAHRJPTJJYPCT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=NC(=NC=C2)Cl

Origin of Product

United States

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